molecular formula C7H12Br2O2 B14291050 3,7-Dibromoheptanoic acid CAS No. 121980-73-2

3,7-Dibromoheptanoic acid

Cat. No.: B14291050
CAS No.: 121980-73-2
M. Wt: 287.98 g/mol
InChI Key: FQCHBIVZWCAAHC-UHFFFAOYSA-N
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Description

3,7-Dibromoheptanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a seven-carbon chain terminating in a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dibromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The process typically involves the addition of bromine to heptanoic acid in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3rd and 7th positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where heptanoic acid and bromine are fed into the reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromoheptanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 3,7-dibromoheptanol.

    Oxidation Reactions: Oxidation can lead to the formation of dibromoheptanoic acid derivatives with additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Products include 3,7-dihydroxyheptanoic acid or other substituted derivatives.

    Reduction: The major product is 3,7-dibromoheptanol.

    Oxidation: Products include dibromoheptanoic acid derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,7-Dibromoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,7-Dibromoheptanoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobutanoic acid
  • 3-Bromobutanoic acid
  • 2,2-Dibromoheptanoic acid
  • Heptanoic acid

Uniqueness

3,7-Dibromoheptanoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

121980-73-2

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

3,7-dibromoheptanoic acid

InChI

InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11)

InChI Key

FQCHBIVZWCAAHC-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(CC(=O)O)Br

Origin of Product

United States

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